Ethyl 5-bromopyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-bromopyrimidine-2-carboxylate is an organic compound with the formula C₇H₇BrN₂O₂ . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
This compound is employed as a significant raw material and intermediate used in organic synthesis . It is synthesized using various methods, as described in several technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 231.05 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. It is used as a reactant in various chemical reactions, as described in several technical documents and peer-reviewed papers .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 322.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.4±3.0 kJ/mol and a flash point of 148.7±25.7 °C . The compound has a molar refractivity of 46.5±0.3 cm³ .Scientific Research Applications
Synthesis of Potent CK2 Inhibitors
- Ethyl 5-bromopyrimidine-2-carboxylate has been utilized in the synthesis of various 5-halopyrimidine-4-carboxylic acid esters. A notable application is its use in creating potent CK2 inhibitors, including CX-5011. This demonstrates the compound's significance in developing pharmacologically active molecules (Regan et al., 2012).
Structural and Vibrational Spectral Studies
- In a study, a new mecarbinate derivative involving this compound was synthesized and analyzed through single crystal X-ray and vibrational spectral studies. This research contributes to the understanding of the compound's molecular structure (Luo et al., 2019).
Antimicrobial Activity Research
- This compound has been used in the synthesis of pyrimidine glycosides, which were subsequently evaluated for antimicrobial activity. This highlights its potential in developing new antimicrobial agents (El‐Sayed et al., 2008).
Development of Novel Pyrimidines
- Research has shown that this compound can be involved in reactions under neutral or acidic conditions to yield novel pyrimidine derivatives. These findings are valuable for the ongoing exploration of new chemical entities (Masevičius et al., 2009).
Reduction to Dihydropyrimidines
- The compound has been involved in studies examining the reduction of pyrimidines with complex metal hydrides to yield 1,6-dihydropyrimidines. Such research is crucial for understanding the chemical behavior and potential applications of pyrimidine derivatives (Shadbolt & Ulbricht, 1968).
Microwave-Mediated Synthesis
- This compound has also been used in the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines. This method highlights the compound's utility in efficient and innovative synthetic approaches (Eynde et al., 2001).
Safety and Hazards
Ethyl 5-bromopyrimidine-2-carboxylate is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
ethyl 5-bromopyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQFHUXIWZYQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680898 |
Source
|
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-30-8 |
Source
|
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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